3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-PROPIONIC ACID 3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-PROPIONIC ACID
Brand Name: Vulcanchem
CAS No.: 109164-47-8
VCID: VC0008568
InChI: InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-PROPIONIC ACID

CAS No.: 109164-47-8

Main Products

VCID: VC0008568

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-PROPIONIC ACID - 109164-47-8

CAS No. 109164-47-8
Product Name 3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-PROPIONIC ACID
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name 3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
Standard InChI InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
Standard InChIKey ZUYIZUTYDFCUMM-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
PubChem Compound 721688
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator